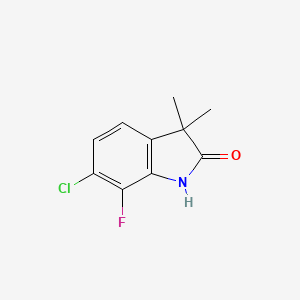

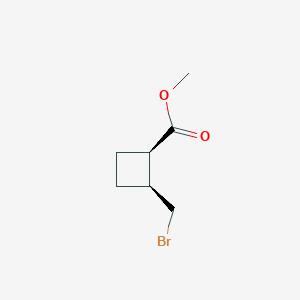

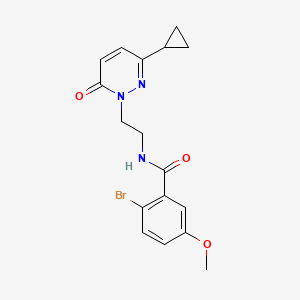

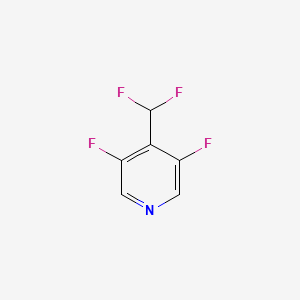

![molecular formula C9H7ClN2O2 B2855441 Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate CAS No. 900019-34-3](/img/structure/B2855441.png)

Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the CAS Number: 900019-34-3 . It has a molecular weight of 210.62 . The IUPAC name for this compound is methyl 3-chloroimidazo [1,2-a]pyridine-6-carboxylate .

Molecular Structure Analysis

The InChI code for “Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate” is 1S/C9H7ClN2O2/c1-14-9(13)6-2-3-8-11-4-7(10)12(8)5-6/h2-5H,1H3 . This code provides a specific representation of the molecule’s structure. For a detailed molecular structure analysis, computational chemistry software can be used to visualize the molecule.Physical And Chemical Properties Analysis

“Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate” is a solid at room temperature . The compound should be stored at a temperature between 28 C .Wissenschaftliche Forschungsanwendungen

Central Nervous System (CNS) Modulation

“Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate” derivatives are known to act as GABA_A receptor positive allosteric modulators. This application is significant in the development of therapeutics for CNS disorders, including anxiety, insomnia, and epilepsy. The structural resemblance of these compounds to purines allows them to modulate neurotransmitter systems crucial for CNS functioning .

Gastrointestinal Therapeutics

As proton pump inhibitors, these compounds have applications in treating gastrointestinal conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). By inhibiting the gastric proton pump, they reduce stomach acidity, providing relief from symptoms and promoting healing .

Anti-Inflammatory Agents

The anti-inflammatory properties of imidazopyridine derivatives make them potential non-steroidal anti-inflammatory drugs (NSAIDs). They can be used to manage pain, inflammation, and fever, especially in chronic inflammatory diseases .

Anticancer Activity

Imidazopyridines have shown the ability to influence cellular pathways necessary for the proliferation of cancer cells. They can act as aromatase inhibitors, which are useful in hormone-sensitive cancers like breast cancer, by reducing estrogen production and thereby inhibiting tumor growth .

Antimicrobial Agents

Recent studies have highlighted the potential of imidazopyridine analogues as antituberculosis agents. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them a valuable addition to the arsenal against this infectious disease .

Bioimaging Applications

Imidazopyridine derivatives are also used in fluorescent bioimaging of pH levels within biological systems. This application is crucial for understanding cellular processes and diagnosing diseases, as pH can be an indicator of pathological conditions .

Safety and Hazards

Zukünftige Richtungen

The future directions for “Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry .

Eigenschaften

IUPAC Name |

methyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-3-8-11-4-7(10)12(8)5-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRLZIJHMWDMRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C(=NC=C2Cl)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-((2-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbamoyl)benzoate](/img/structure/B2855363.png)

![Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2855364.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2855366.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2855367.png)

![N-(3-cyanophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2855368.png)

![8-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-pentylpurine-2,6-dione](/img/structure/B2855369.png)

![4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2855372.png)